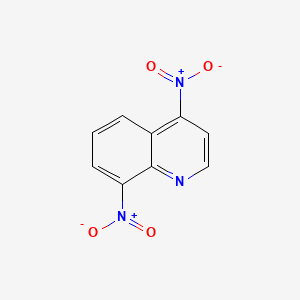

4,8-Dinitroquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

32110-66-0 |

|---|---|

Molecular Formula |

C9H5N3O4 |

Molecular Weight |

219.15 g/mol |

IUPAC Name |

4,8-dinitroquinoline |

InChI |

InChI=1S/C9H5N3O4/c13-11(14)7-4-5-10-9-6(7)2-1-3-8(9)12(15)16/h1-5H |

InChI Key |

IYEBZWRBENQZLA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CN=C2C(=C1)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Nitro-Substituted Quinolines

Core Chemical Properties

The following table summarizes the core chemical properties of several nitro-substituted quinolines. This comparative data can provide insights into the expected properties of 4,8-Dinitroquinoline.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | CAS Number |

| 8-Nitroquinoline | C₉H₆N₂O₂ | 174.16[1][2] | 89-91[2] | 607-35-2[2] |

| 4-Nitroquinoline | C₉H₆N₂O₂ | 174.16[3] | Not Available | 3741-15-9[3] |

| 8-Hydroxy-5-nitroquinoline | C₉H₆N₂O₃ | 190.16 | 181-183 | 4008-48-4[4] |

| 4-Methyl-8-nitroquinoline | C₁₀H₈N₂O₂ | 188.18[5] | Not Available | 2801-29-8[5] |

| 5,8-dimethoxy-4-nitroquinoline | C₁₁H₁₀N₂O₄ | 234.211[6] | Not Available | Not Available[6] |

| 8-Hydroxy-5,7-dinitroquinoline | Not specified | Not specified | Not specified | Not specified |

Experimental Protocols

Synthesis of Nitroquinolines:

The synthesis of nitro-substituted quinolines typically involves nitration reactions of the parent quinoline or its derivatives. The specific conditions and reagents can be tailored to achieve the desired substitution pattern.

Example 1: Synthesis of 6-methoxy-8-nitroquinoline (Skraup reaction)

A classic method for synthesizing quinolines, the Skraup reaction, can be adapted for nitro-substituted precursors. For the synthesis of 6-methoxy-8-nitroquinoline, the following procedure is reported:

-

A homogenous slurry is prepared by mixing powdered arsenic oxide, 3-nitro-4-aminoanisole, and glycerol in a three-necked round-bottomed flask.[7]

-

Concentrated sulfuric acid is added dropwise to the mixture with good mechanical stirring, causing a spontaneous temperature rise to 65-70°C.[7]

-

The flask is then fitted for vacuum distillation, and the mixture is heated to 105-110°C to remove water.[7]

-

After water removal, more concentrated sulfuric acid is added dropwise over 2.5-3.5 hours, maintaining the temperature at 117-119°C.[7]

-

The reaction temperature is then maintained at 120°C for 4 hours and finally at 123°C for 3 hours.[7]

-

The reaction mixture is cooled, diluted with water, and then neutralized with concentrated ammonium hydroxide.[7]

-

The crude product is collected by filtration and purified by recrystallization from chloroform with decolorizing carbon.[7]

Example 2: Synthesis of 8-Hydroxy-5,7-dinitroquinoline

The dinitration of 8-hydroxyquinoline can be achieved using dilute nitric acid.

-

8-hydroxyquinoline or 8-hydroxy-5-nitroquinoline is boiled with 0-5% nitric acid.[8] This process yields 5,7-dinitro-8-hydroxyquinoline.[8]

-

Alternatively, nitrous acid (around 0-5%) can also be used to obtain the same dinitro compound.[8]

Example 3: Selective Reduction of 8-hydroxy-5,7-dinitroquinoline

Selective reduction of one nitro group in a dinitro compound can be a useful synthetic step.

-

The chemoselective reduction of the ortho-nitro group in 8-hydroxy-5,7-dinitroquinoline can be achieved using Na₂S in a mixture of water and DMSO.[9]

-

The reaction proceeds at 70-80°C and is complete within 30 minutes.[9]

-

Alternatively, catalytic hydrogenation using 0.8% Pd/C can also be employed for this selective reduction.[9]

Spectroscopic Data

Detailed spectroscopic data for this compound is not available. However, data for related compounds like 4-Nitroquinoline can provide an indication of the expected spectral characteristics.

4-Nitroquinoline:

-

Mass Spectrometry (GC-MS): The NIST library entry for 4-Nitroquinoline shows a top peak at m/z 128, a second highest at m/z 101, and a third highest at m/z 174.[3]

-

¹³C NMR Spectra: ¹³C NMR data is available and can be accessed through spectral databases like SpectraBase.[3]

Biological Activity and Signaling Pathways

Several nitroquinoline derivatives are known to possess significant biological activity. A prominent example is 4-Nitroquinoline 1-oxide (4NQO), a well-studied carcinogen.

4-Nitroquinoline 1-oxide (4NQO):

4NQO is known to exert its carcinogenic effects through the generation of reactive oxygen species (ROS) and the formation of DNA adducts.[10][11][12]

-

Mechanism of Action: The carcinogenicity of 4NQO is initiated by the enzymatic reduction of its nitro group to 4-hydroxyaminoquinoline 1-oxide (4HAQO), which is considered the proximate carcinogenic metabolite.[10] This metabolite can then react with DNA to form stable quinoline monoadducts.[10]

-

ROS Generation: 4NQO treatment leads to the formation of superoxide, hydrogen peroxide (H₂O₂), and hydroxyl radicals.[10][11][12] This oxidative stress results in the production of 8-hydroxydeoxyguanosine (8OHdG), a marker of oxidative DNA damage.[10][11][12]

-

Cellular Effects: The generation of ROS and depletion of glutathione (GSH) are important factors in the genotoxicity of 4NQO.[10][12] Antioxidants like catalase can reduce the formation of 8OHdG induced by 4NQO.[10]

Below is a diagram illustrating the proposed signaling pathway for 4NQO-induced DNA damage.

Caption: Proposed signaling pathway of 4-Nitroquinoline 1-oxide (4NQO) induced carcinogenesis.

Other Biologically Active Nitroquinolines:

-

8-Hydroxy-5-nitroquinoline (Nitroxoline): This compound is an antimicrobial agent that is effective against urinary tract infections caused by gram-negative bacilli. It is also being investigated as a potent anti-cancer agent.[13] Nitroxoline selectively suppresses the synthesis of bacterial DNA and forms complexes with metal-containing enzymes in microbial cells.[14]

-

Quinoline Derivatives in General: The quinoline scaffold is present in numerous biologically active molecules with a wide range of properties, including antimalarial, antibacterial, anti-inflammatory, and anticancer activities.[15]

Reactivity and Stability

Based on the safety data sheets of related nitroquinoline compounds, the following general reactivity and stability information can be inferred:

-

Stability: Nitroquinoline compounds are generally stable under normal conditions.[1]

-

Conditions to Avoid: Incompatible products should be avoided.[1]

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases are generally incompatible with nitroquinolines.[1]

-

Hazardous Decomposition Products: Upon decomposition, nitroquinolines can produce nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[1]

-

Hazardous Polymerization: Hazardous polymerization is not expected to occur.[1]

This technical guide provides a summary of the available information on the chemical properties of nitro-substituted quinolines. While specific data for this compound is lacking, the information on related compounds offers a valuable starting point for researchers and scientists in the field. Further experimental investigation is necessary to fully characterize the properties of this compound.

References

- 1. fishersci.com [fishersci.com]

- 2. 8-Nitroquinoline 98 607-35-2 [sigmaaldrich.com]

- 3. Quinoline, 4-nitro- | C9H6N2O2 | CID 77341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. 4-Methyl-8-nitroquinoline | C10H8N2O2 | CID 76048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 9. Selective reduction of 8-hydroxy-5,7-dinitroquinoline and synthesis of 2-substituted 5-nitrooxazolo[4,5-<i>h</i>]quinolines - ProQuest [proquest.com]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

- 12. 4-Nitroquinoline 1-oxide forms 8-hydroxydeoxyguanosine in human fibroblasts through reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. biointerfaceresearch.com [biointerfaceresearch.com]

An In-depth Technical Guide to the Molecular Structure of 4,8-Dinitroquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and analytical methodologies related to 4,8-Dinitroquinoline. Due to the limited availability of direct experimental data for this specific dinitro-isomer, this document leverages data from closely related and well-characterized mono-nitroquinoline analogues, namely 4-nitroquinoline and 8-nitroquinoline, to provide a predictive and comparative analysis. This guide is intended to serve as a foundational resource for researchers and professionals engaged in drug development and scientific investigation involving nitro-substituted quinoline scaffolds.

Introduction

The quinoline ring system is a fundamental heterocyclic scaffold prevalent in a vast array of natural products and synthetic compounds exhibiting significant biological activities. The introduction of nitro groups to the quinoline core can profoundly influence its physicochemical properties and pharmacological effects. This compound, a dinitro-substituted derivative, represents a molecule of interest for which detailed characterization is not widely available in the public domain. This guide aims to consolidate the known information on related compounds to build a predictive profile for this compound.

Molecular Structure and Identification

The molecular structure of this compound consists of a quinoline core substituted with two nitro groups at positions 4 and 8.

Caption: Molecular structure of this compound.

Chemical Identifiers

| Identifier | 4-Nitroquinoline | 8-Nitroquinoline |

| IUPAC Name | 4-nitroquinoline[1] | 8-nitroquinoline |

| CAS Number | 3741-15-9[1] | 607-35-2[2] |

| Molecular Formula | C₉H₆N₂O₂[1] | C₉H₆N₂O₂ |

| Molecular Weight | 174.16 g/mol [1] | 174.16 g/mol |

| SMILES | C1=CC=C2C(=C1)C(=CC=N2)--INVALID-LINK--[O-][1] | C1=CC=C2C(=C1)N=CC=C2--INVALID-LINK--[O-] |

| InChI | InChI=1S/C9H6N2O2/c12-11(13)9-5-6-10-8-4-2-1-3-7(8)9/h1-6H[1] | InChI=1S/C9H6N2O2/c12-11(13)8-5-1-3-7-4-2-6-10-9(7)8/h1-6H[2] |

For This compound , the predicted identifiers are:

| Identifier | This compound |

| Molecular Formula | C₉H₅N₃O₄ |

| Molecular Weight | 219.16 g/mol |

A CAS number of 14753-19-6 is assigned to Quinoline, 4,8-dinitro-, 1-oxide , a closely related N-oxide derivative.[3]

Experimental Protocols

Proposed Synthetic Pathway

Direct synthesis of this compound is not well-documented. Standard nitration of quinoline with a mixture of fuming nitric acid and sulfuric acid typically yields a mixture of 5-nitroquinoline and 8-nitroquinoline.[4][5] Achieving a 4,8-disubstituted pattern would likely require a more targeted approach. A plausible synthetic route could involve the nitration of a pre-substituted quinoline. For instance, the nitration of 8-nitroquinoline under forcing conditions might introduce a second nitro group. Alternatively, a multi-step synthesis starting from a different precursor could be employed.

The synthesis of the related Quinoline, 4,8-dinitro-, 1-oxide has been reported from the nitration of quinoline 1-oxide or 8-nitroquinoline N-oxide.[3]

Caption: Proposed synthetic workflow for this compound.

Physicochemical Properties (Comparative Data)

The following table summarizes the known physicochemical properties of 4-nitroquinoline and 8-nitroquinoline. These values can serve as a reference for predicting the properties of this compound.

| Property | 4-Nitroquinoline | 8-Nitroquinoline |

| Melting Point | Not available | 88-90 °C |

| Boiling Point | Not available | Not available |

| XLogP3 | 2.1[1] | 2.1 |

Spectroscopic Data (Comparative Analysis)

Direct spectroscopic data for this compound is not available. This section provides data for the mono-nitro analogues to serve as a reference for expected spectral features.

Mass Spectrometry

The mass spectrum of this compound is expected to show a molecular ion peak (M+) at m/z 219.

Table: Key Mass Spectral Fragments for Mono-Nitroquinolines

| Compound | Molecular Ion (m/z) | Key Fragments (m/z) |

| 4-Nitroquinoline | 174[1] | 128, 101[1] |

| 8-Nitroquinoline | 174 | 128, 116, 101 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic peaks for the nitro groups and the quinoline ring system.

Table: Characteristic IR Absorption Bands for Nitro-Aromatic Compounds

| Functional Group | Wavenumber (cm⁻¹) |

| Aromatic C-H stretch | 3100 - 3000 |

| Aromatic C=C stretch | 1600 - 1450 |

| Asymmetric NO₂ stretch | 1550 - 1500 |

| Symmetric NO₂ stretch | 1355 - 1335 |

| C-N stretch | 870 - 830 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound would provide detailed structural information. The chemical shifts would be influenced by the strong electron-withdrawing nature of the two nitro groups. Predicting the exact chemical shifts without experimental data is challenging, but the following table for 4-nitroquinoline provides a reference.

Table: Predicted ¹³C NMR Chemical Shifts for 4-Nitroquinoline

| Carbon Atom | Chemical Shift (ppm) |

| C2 | 151.2 |

| C3 | 122.5 |

| C4 | 149.3 |

| C4a | 124.9 |

| C5 | 129.8 |

| C6 | 126.8 |

| C7 | 131.5 |

| C8 | 123.8 |

| C8a | 148.1 |

Logical Workflow for Analysis

The following diagram outlines a logical workflow for the synthesis and characterization of this compound.

Caption: Logical workflow for the synthesis and analysis of this compound.

Conclusion

While direct experimental data for this compound is sparse, this technical guide provides a foundational understanding of its molecular structure and predicted properties based on a comparative analysis of its mono-nitro analogues. The provided synthetic strategies and analytical workflows offer a roadmap for researchers aiming to synthesize and characterize this compound. Further experimental investigation is necessary to fully elucidate the physicochemical and biological properties of this compound.

References

- 1. Quinoline, 4-nitro- | C9H6N2O2 | CID 77341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Quinoline, 8-nitro- [webbook.nist.gov]

- 3. Quinoline, 4,8-dinitro-, 1-oxide | CAS#:14753-19-6 | Chemsrc [chemsrc.com]

- 4. uop.edu.pk [uop.edu.pk]

- 5. organic chemistry - Why does the nitration of quinoline occur at the 5 (and 8) position? - Chemistry Stack Exchange [chemistry.stackexchange.com]

In-Depth Technical Guide: The Elusive Case of 4,8-Dinitroquinoline

A comprehensive search of scientific literature and chemical databases reveals a notable absence of information regarding the discovery, synthesis, and characterization of 4,8-dinitroquinoline. This suggests that this specific isomer is not a readily synthesized or commonly studied compound within the extensive family of quinoline derivatives. Therefore, this guide will instead focus on the well-documented synthesis and properties of a related compound, 5,7-dinitroquinoline, to provide researchers, scientists, and drug development professionals with a detailed technical overview of a representative dinitroquinoline.

While direct nitration of quinoline typically yields a mixture of 5-nitroquinoline and 8-nitroquinoline, the synthesis of dinitroquinolines often requires more specific strategies and starting materials. The following sections will detail the established methodologies for the preparation of 5,7-dinitroquinoline, present its known quantitative data, and outline its reactivity, providing a valuable reference for researchers working with nitrated heterocyclic compounds.

Synthesis of 5,7-Dinitroquinoline

The preparation of 5,7-dinitroquinoline is most commonly achieved through the nitration of quinoline or its derivatives under harsh acidic conditions.

Experimental Protocol: Nitration of Quinoline

A common method for the synthesis of 5,7-dinitroquinoline involves the direct nitration of quinoline using a mixture of fuming nitric acid and concentrated sulfuric acid.

Materials:

-

Quinoline

-

Fuming nitric acid (90%)

-

Concentrated sulfuric acid (98%)

-

Ice

-

Sodium carbonate solution (saturated)

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid to quinoline while cooling the flask in an ice bath.

-

Once the quinoline is fully protonated, slowly add fuming nitric acid dropwise from the dropping funnel, maintaining the temperature of the reaction mixture below 10°C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat it to 80-90°C for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture carefully onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is approximately 7.

-

The precipitated crude product is then collected by filtration and washed with cold water.

-

Recrystallize the crude 5,7-dinitroquinoline from ethanol to obtain the purified product.

Logical Workflow for the Synthesis of 5,7-Dinitroquinoline:

Quantitative Data

The following table summarizes the key physical and spectroscopic properties of 5,7-dinitroquinoline.

| Property | Value |

| Molecular Formula | C9H5N3O4 |

| Molecular Weight | 219.16 g/mol |

| Appearance | Pale yellow crystalline solid |

| Melting Point | 185-187 °C |

| Solubility | Soluble in hot ethanol, acetone, and DMF. Insoluble in water. |

| 1H NMR (CDCl3, ppm) | δ 9.15 (dd, 1H), 8.90 (dd, 1H), 8.60 (d, 1H), 8.45 (d, 1H), 7.80 (dd, 1H) |

| 13C NMR (CDCl3, ppm) | δ 151.2, 148.5, 145.3, 135.1, 131.8, 129.5, 128.2, 124.6, 122.9 |

| IR (KBr, cm-1) | 3100 (C-H), 1530 (NO2, asym), 1350 (NO2, sym), 1600, 1480 (C=C, C=N) |

| Mass Spectrum (m/z) | 219 (M+) |

Reactivity and Potential Signaling Pathways

While specific signaling pathways involving 5,7-dinitroquinoline are not extensively detailed in the literature, its electrophilic nature, due to the two nitro groups, makes it a substrate for nucleophilic aromatic substitution reactions. The nitro groups can be reduced to amino groups, opening up a wide range of further chemical transformations.

Potential Reactivity of 5,7-Dinitroquinoline:

The resulting diaminoquinolines are versatile building blocks for the synthesis of more complex heterocyclic systems, which may have applications in materials science and medicinal chemistry. The study of dinitroquinolines and their derivatives continues to be an active area of research, with potential for the discovery of novel compounds with interesting biological activities.

Preliminary Investigation of 4,8-Dinitroquinoline: An In-depth Technical Guide

Disclaimer: A comprehensive search of scientific literature and chemical databases reveals a significant lack of specific experimental data for 4,8-dinitroquinoline. The information presented in this guide is therefore based on data from closely related dinitroquinoline and nitroquinoline isomers to provide a representative technical overview for researchers, scientists, and drug development professionals. All data and protocols should be considered representative of this class of compounds and not specific to the 4,8-dinitro isomer.

Introduction

Quinoline and its derivatives are a critical class of heterocyclic compounds with a wide array of applications in medicinal chemistry and materials science. The introduction of nitro groups to the quinoline scaffold can significantly modulate its electronic properties and biological activity, often imparting cytotoxic, antimicrobial, or anticancer effects. This guide provides a preliminary investigation into the properties, synthesis, and potential biological relevance of dinitroquinolines, with a focus on providing a foundational understanding for further research.

Physicochemical Properties of Nitroquinolines

Quantitative data for various nitroquinoline derivatives are summarized below to provide a comparative reference.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | LogP | Citation |

| 8-Nitroquinoline | C₉H₆N₂O₂ | 174.16 | 89-91 | 1.40 | [1] |

| 4-Nitroquinoline | C₉H₆N₂O₂ | 174.16 | Not Available | 2.1 | [2] |

| 4-Methyl-8-nitroquinoline | C₁₀H₈N₂O₂ | 188.18 | Not Available | 2.6 | [3] |

| 8-Hydroxy-5-nitroquinoline (Nitroxoline) | C₉H₆N₂O₃ | 190.16 | 181-183 | 1.8486 | [4][5] |

| 5,8-dimethoxy-4-nitroquinoline | C₁₁H₁₀N₂O₄ | 234.211 | Not Available | Not Available | [6] |

Synthesis of Dinitroquinoline Derivatives

The synthesis of specific dinitroquinolines often involves the nitration of a quinoline precursor. The regioselectivity of the nitration is influenced by the existing substituents on the quinoline ring and the reaction conditions.

General Experimental Protocol for Nitration of Quinoline Derivatives

The following is a general procedure for the nitration of a quinoline derivative, adapted from literature describing the synthesis of nitro- and dinitro- substituted quinolines.

Materials:

-

Quinoline derivative (1 equivalent)

-

Fuming Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round bottom flask

-

Dropping funnel

Procedure:

-

The quinoline derivative is dissolved in concentrated sulfuric acid in a round bottom flask, cooled in an ice bath with continuous stirring.

-

Fuming nitric acid is added dropwise to the solution via a dropping funnel, maintaining the temperature below 10°C.

-

After the addition is complete, the reaction mixture is stirred at a controlled temperature (e.g., room temperature or slightly elevated) for a specified period, monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is poured onto crushed ice, leading to the precipitation of the crude nitro-product.

-

The precipitate is collected by filtration, washed with cold water until the washings are neutral, and then dried.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Biological Activity and Potential Mechanisms of Action

While no biological data exists for this compound, other nitro-substituted quinolines have demonstrated significant biological activities. These activities are often attributed to the electron-withdrawing nature of the nitro group, which can facilitate interactions with biological macromolecules and the generation of reactive oxygen species (ROS).

Antimicrobial and Anticancer Activity of Nitroxoline (8-Hydroxy-5-nitroquinoline)

Nitroxoline is an established antimicrobial agent used for urinary tract infections.[5] Its mechanism is believed to involve the chelation of metal ions essential for bacterial enzyme function. More recently, nitroxoline has been investigated as an anticancer agent, demonstrating efficacy against various cancer cell lines including glioma, lung, and prostate cancer.[4]

| Cell Line | IC₅₀ (µg/mL) | Citation |

| U87 Glioma | 50 | [4] |

| U251 Glioma | 6 | [4] |

| A549 Lung Cancer | 38 | [4] |

| PC3 Prostate Cancer | 23 | [4] |

Genotoxicity of 4-Nitroquinoline 1-Oxide (4NQO)

4NQO is a well-characterized carcinogen that exerts its effects through the formation of DNA adducts and the induction of oxidative stress.[7] Its metabolic activation leads to the generation of reactive intermediates that can damage DNA. Furthermore, 4NQO has been shown to induce the formation of 8-hydroxydeoxyguanosine (8-OHdG), a marker of oxidative DNA damage, through the production of reactive oxygen species (ROS) such as superoxide and hydrogen peroxide.[7]

Conclusion and Future Directions

The preliminary investigation into this compound highlights a significant gap in the scientific literature for this specific isomer. However, the broader class of dinitroquinolines and nitroquinolines presents a rich area for further research, with demonstrated potential in antimicrobial and anticancer applications. Future work should focus on the successful synthesis and characterization of this compound to enable a thorough evaluation of its physicochemical properties and biological activities. Comparative studies with other dinitroquinoline isomers would be invaluable in establishing structure-activity relationships and understanding the impact of nitro group positioning on the compound's mechanism of action. Such studies would be crucial for harnessing the therapeutic potential of this class of molecules in drug discovery and development.

References

- 1. 8-Nitroquinoline | C9H6N2O2 | CID 11830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 4-Methyl-8-nitroquinoline | C10H8N2O2 | CID 76048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. mdpi.com [mdpi.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. academic.oup.com [academic.oup.com]

Theoretical Analysis of 4,8-Dinitroquinoline: A Methodological Whitepaper

Disclaimer: As of October 2025, a thorough literature search has revealed a notable absence of specific theoretical or computational studies directly focused on 4,8-dinitroquinoline. However, the field of computational chemistry provides a robust framework for the analysis of related nitroaromatic compounds, particularly other quinoline derivatives. This guide, therefore, presents a comprehensive overview of the established theoretical methodologies and computational protocols that are routinely and effectively applied to molecules of this class. The data and workflows detailed herein are synthesized from studies on analogous nitroquinoline compounds and serve as a predictive blueprint for the future theoretical investigation of this compound.

Introduction to the Computational Study of Nitroquinolines

Quinoline and its derivatives are a significant class of heterocyclic compounds with wide-ranging applications in medicinal chemistry and materials science.[1] The introduction of nitro groups (—NO2) into the quinoline scaffold can dramatically alter its electronic properties, reactivity, and biological activity. Theoretical studies, primarily employing quantum mechanical methods, are indispensable for elucidating the structure-property relationships in these molecules at an atomic level.[2]

Computational chemistry offers powerful tools to predict a variety of molecular properties, including:

-

Optimized molecular geometry (bond lengths, bond angles, dihedral angles).

-

Vibrational frequencies (for interpretation of IR and Raman spectra).[3]

-

Electronic properties such as the distribution of electron density, molecular electrostatic potential, and frontier molecular orbitals (HOMO-LUMO).[4][5]

-

Spectroscopic properties (UV-Vis absorption spectra).[6]

-

Reactivity descriptors that can predict sites susceptible to electrophilic or nucleophilic attack.

-

Non-linear optical (NLO) properties.

These theoretical insights are crucial for rational drug design, the development of novel materials, and understanding the fundamental chemical behavior of nitroquinoline derivatives.

Common Computational Methodologies

The primary theoretical approach for studying molecules of this nature is Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy.[2][7]

Density Functional Theory (DFT)

DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems.[2] For quinoline derivatives, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is one of the most commonly employed functionals due to its reliability in predicting molecular geometries and electronic properties.[4][6]

Basis Sets: The choice of basis set is critical for the accuracy of the calculations. For nitroquinolines, Pople-style basis sets are frequently used, such as:

-

6-31G(d): A split-valence basis set that provides a good starting point for geometry optimizations.[6]

-

6-311++G(d,p): A larger, more flexible basis set that includes diffuse functions (++) and polarization functions on both heavy atoms and hydrogens (d,p). This basis set is well-suited for calculating electronic properties and vibrational frequencies with higher accuracy.[8]

Time-Dependent Density Functional Theory (TD-DFT)

To study the excited-state properties and to simulate UV-Vis absorption spectra, Time-Dependent DFT (TD-DFT) is the standard method.[6][9] This approach allows for the calculation of electronic transition energies and oscillator strengths, which can be directly compared with experimental spectroscopic data.

Predicted Molecular Properties and Data Presentation

While specific data for this compound is unavailable, the following tables illustrate the types of quantitative data that are typically generated from DFT calculations on nitroquinoline derivatives. These tables are populated with representative values to serve as a template for future studies.

Table 1: Predicted Geometric Parameters

The optimized molecular structure provides fundamental information about the molecule's shape and steric properties.

| Parameter | Bond/Angle | Predicted Value (B3LYP/6-311++G(d,p)) |

| Bond Lengths (Å) | C4—N(NO₂) | ~1.48 |

| N—O (in NO₂) | ~1.22 | |

| C8—N(NO₂) | ~1.48 | |

| **Bond Angles (°) ** | C3—C4—C4a | ~120 |

| C4—N—O | ~117 | |

| C1—C8a—C8 | ~119 | |

| C8—N—O | ~117 | |

| Dihedral Angles (°) | C3—C4—N—O | ~180 (for planarity) |

| C1—C8—N—O | ~180 (for planarity) |

Table 2: Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity and electronic transitions. The energy gap between them (ΔE) is an indicator of chemical stability.[4][10]

| Parameter | Energy (eV) |

| EHOMO | -7.5 to -8.5 |

| ELUMO | -3.0 to -4.0 |

| Energy Gap (ΔE) | 4.0 to 5.0 |

A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability.[10]

Table 3: Natural Bond Orbital (NBO) Analysis

NBO analysis provides insights into intramolecular charge transfer, hyperconjugative interactions, and the stabilization energy associated with these interactions.[1][11]

| Interaction | Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| π → π | π(C5-C6) | π(C4a-C8a) | 15 - 25 |

| n → π | LP(O) in NO₂ | π(N-C) | 5 - 15 |

*LP denotes a lone pair.

Table 4: Mulliken Atomic Charges

Mulliken population analysis provides a way to estimate the partial atomic charges, indicating the electron distribution across the molecule and identifying electrophilic and nucleophilic sites.

| Atom | Mulliken Charge (e) |

| N (in NO₂ at C4) | +0.8 to +1.0 |

| O (in NO₂ at C4) | -0.4 to -0.6 |

| N (in NO₂ at C8) | +0.8 to +1.0 |

| O (in NO₂ at C8) | -0.4 to -0.6 |

| C4 | +0.2 to +0.4 |

| C8 | +0.2 to +0.4 |

Experimental and Computational Protocols

The following section details a standard protocol for the theoretical analysis of a nitroquinoline derivative.

Protocol for DFT-Based Molecular Analysis

-

Molecular Structure Input: The initial 3D structure of this compound is built using a molecular editor (e.g., GaussView, Avogadro).

-

Geometry Optimization: A full geometry optimization is performed without any symmetry constraints.

-

Software: Gaussian, ORCA, or similar quantum chemistry packages.

-

Method: DFT.

-

Functional: B3LYP.

-

Basis Set: 6-311++G(d,p).

-

Convergence Criteria: Tight convergence criteria are used for both energy and forces to ensure a true energy minimum is found.

-

-

Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry at the same level of theory.

-

Purpose: To confirm that the optimized structure corresponds to a local minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to obtain the theoretical vibrational spectra (IR and Raman).

-

-

Electronic Property Calculations: Single-point energy calculations are performed on the optimized geometry to derive various electronic properties.

-

HOMO-LUMO Analysis: The energies and spatial distributions of the frontier molecular orbitals are calculated.

-

Molecular Electrostatic Potential (MEP): The MEP is mapped onto the electron density surface to visualize electrophilic and nucleophilic regions.

-

Natural Bond Orbital (NBO) Analysis: NBO calculations are performed to analyze charge delocalization and donor-acceptor interactions.[12]

-

-

UV-Vis Spectrum Simulation:

-

Method: TD-DFT.

-

Functional/Basis Set: Typically the same as used for geometry optimization, though other functionals like CAM-B3LYP may be used for better accuracy with charge-transfer excitations.

-

Solvent Effects: An implicit solvent model, such as the Polarizable Continuum Model (PCM), can be included to simulate the spectrum in a specific solvent.

-

Visualizations

Workflow for Theoretical Analysis

The following diagram illustrates a typical workflow for the computational analysis of a nitroquinoline derivative.

Caption: A generalized workflow for the theoretical study of a nitroquinoline.

Relationship Between Computational Methods and Predicted Properties

This diagram shows the logical relationship between the chosen computational methods and the molecular properties they can predict.

Caption: Mapping computational methods to their predictable molecular properties.

Conclusion and Future Outlook

While there is currently a gap in the scientific literature regarding the theoretical study of this compound, the computational methodologies for analyzing such molecules are well-established and robust. The protocols and analyses outlined in this whitepaper, derived from studies on analogous nitroquinoline compounds, provide a clear and comprehensive roadmap for future research.

A dedicated theoretical study on this compound using DFT and TD-DFT methods would be invaluable. It would provide fundamental data on its geometric and electronic structure, stability, and reactivity. Such a study would not only contribute to the fundamental understanding of dinitro-substituted heterocyclic systems but also pave the way for its potential application in the development of new pharmaceuticals or advanced materials. It is therefore recommended as a promising area for future computational investigation.

References

- 1. op.niscpr.res.in [op.niscpr.res.in]

- 2. idosr.org [idosr.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]

- 6. Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations - ProQuest [proquest.com]

- 7. idosr.org [idosr.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. HOMO and LUMO - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. q-chem.com [q-chem.com]

Quantum Chemical Blueprint for 4,8-Dinitroquinoline: A Technical Guide for Drug Discovery and Molecular Sciences

For Immediate Release

This technical whitepaper provides a comprehensive guide to the quantum chemical calculations for 4,8-dinitroquinoline, a molecule of interest for researchers, scientists, and professionals in drug development. In the absence of extensive published computational data for this specific molecule, this document outlines a robust theoretical framework and detailed computational protocols to characterize its electronic structure, reactivity, and spectroscopic properties. By leveraging established quantum chemical methods, this guide serves as a blueprint for future in-silico studies of this compound and its analogues.

Theoretical Framework: Unveiling the Molecular Landscape

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a powerful lens to investigate the intricate electronic and structural properties of molecules like this compound.[1][2][3] These methods solve approximations of the Schrödinger equation to provide insights into molecular geometries, vibrational frequencies, electronic transitions, and reactivity indices.[1][2] For quinoline derivatives, DFT has been successfully employed to understand their structure-activity relationships, spectroscopic signatures, and potential as pharmacological agents.[2][4]

The proposed computational study will focus on elucidating key molecular descriptors that are critical for drug design and materials science, including:

-

Optimized Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms.

-

Vibrational Analysis: Predicting infrared (IR) and Raman spectra to aid in experimental characterization.[5]

-

Frontier Molecular Orbitals (HOMO-LUMO): Understanding the molecule's electronic reactivity, kinetic stability, and charge transfer properties.[3]

-

Molecular Electrostatic Potential (MEP): Identifying regions of electrophilic and nucleophilic attack, crucial for understanding intermolecular interactions.

-

Natural Bond Orbital (NBO) Analysis: Investigating charge delocalization and hyperconjugative interactions within the molecule.

-

Global Reactivity Descriptors: Calculating parameters like chemical hardness, softness, and electrophilicity to quantify the molecule's reactivity.

Proposed Experimental and Computational Protocols

To achieve a comprehensive understanding of this compound, a synergistic approach combining experimental synthesis and characterization with in-silico calculations is recommended.

Synthesis and Spectroscopic Characterization

Computational Methodology

The following computational protocol, based on established methods for similar quinoline derivatives, is proposed:

Software: Gaussian 09 or a more recent version is a suitable choice for performing the DFT calculations.

Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is recommended as it has been shown to provide a good balance between accuracy and computational cost for a wide range of organic molecules, including quinoline derivatives.[2]

Basis Set: The 6-311++G(d,p) basis set is proposed to provide a flexible description of the electron distribution, including polarization and diffuse functions, which are important for accurately modeling the electronic properties of a molecule with nitro groups.

Workflow:

-

Geometry Optimization: The initial structure of this compound will be optimized to find the global minimum on the potential energy surface.

-

Frequency Calculation: A frequency analysis will be performed on the optimized geometry to confirm that it corresponds to a true minimum (no imaginary frequencies) and to obtain the theoretical vibrational spectra.

-

Electronic Property Calculations: Single-point energy calculations will be performed on the optimized geometry to determine the HOMO and LUMO energies, molecular electrostatic potential, and other electronic properties.

-

NBO Analysis: The Natural Bond Orbital analysis will be carried out to investigate intramolecular interactions and charge distribution.

The logical workflow for the proposed computational study is depicted in the following diagram:

Data Presentation: Quantitative Insights

The quantitative data obtained from the proposed quantum chemical calculations should be summarized in clearly structured tables for easy comparison and analysis. Below are example tables with placeholder data.

Table 1: Optimized Geometrical Parameters (Bond Lengths and Angles)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C4-N(NO2) | 1.47 | O-N-O (at C4) | 125.0 |

| C8-N(NO2) | 1.47 | O-N-O (at C8) | 125.0 |

| N-O (avg) | 1.22 | C3-C4-C4a | 120.0 |

| C-C (ring avg) | 1.40 | C7-C8-C8a | 120.0 |

Table 2: Calculated Vibrational Frequencies (Selected Modes)

| Mode | Experimental (cm⁻¹) | Calculated (cm⁻¹) | Assignment |

| ν(NO₂) asym | 1550 | 1545 | Asymmetric NO₂ stretch |

| ν(NO₂) sym | 1350 | 1345 | Symmetric NO₂ stretch |

| ν(C=N) | 1620 | 1615 | Quinoline ring C=N stretch |

| ν(C-H) arom | 3100-3000 | 3080 | Aromatic C-H stretch |

Table 3: Electronic Properties and Global Reactivity Descriptors

| Property | Value |

| HOMO Energy (eV) | -7.5 |

| LUMO Energy (eV) | -3.2 |

| HOMO-LUMO Gap (eV) | 4.3 |

| Dipole Moment (Debye) | 5.8 |

| Chemical Hardness (η) | 2.15 |

| Chemical Softness (S) | 0.47 |

| Electronegativity (χ) | 5.35 |

| Electrophilicity Index (ω) | 6.67 |

Visualization of Molecular Properties

Visualizing the results of quantum chemical calculations is crucial for their interpretation. The following diagram illustrates the logical relationship between key calculated properties and their implications.

Conclusion and Future Directions

This technical guide outlines a comprehensive computational strategy for the in-depth characterization of this compound. The proposed DFT calculations will provide valuable data on its geometry, vibrational spectra, electronic properties, and reactivity. These theoretical insights, when combined with experimental data, will offer a complete picture of the molecule's behavior and potential applications. For researchers in drug development, this information can guide the design of novel quinoline-based therapeutics by providing a rational basis for understanding structure-activity relationships. Future studies could expand on this work by investigating the molecule's excited-state properties, its interactions with biological targets through molecular docking and dynamics simulations, and the computational analysis of its derivatives to create a library of compounds with tailored properties.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]

- 4. Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Spectroscopic Analysis of Dinitroquinolines: A Technical Overview

Executive Summary

This technical guide provides a comprehensive overview of the spectroscopic data for nitroquinoline compounds. Despite a thorough search, specific experimental spectroscopic data for 4,8-dinitroquinoline was not publicly available at the time of this report. Consequently, this document focuses on the detailed spectroscopic characterization of two prominent and closely related isomers: 4-nitroquinoline and 8-nitroquinoline. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, serves as a valuable reference for researchers, scientists, and professionals in drug development working with nitroaromatic compounds. The guide also outlines generalized experimental protocols for acquiring such spectroscopic data and includes a workflow diagram for the synthesis and characterization of nitroquinolines.

Introduction

Quinolines and their derivatives are a significant class of heterocyclic compounds with a wide range of applications in medicinal chemistry and materials science. The introduction of nitro groups to the quinoline scaffold can profoundly influence their electronic properties, reactivity, and biological activity. A detailed understanding of the spectroscopic signatures of these compounds is paramount for their unambiguous identification, structural elucidation, and the study of their interactions with biological targets. This guide aims to provide a centralized resource of spectroscopic data for key nitroquinoline isomers.

Spectroscopic Data of Nitroquinolines

The following sections present a summary of the available spectroscopic data for 4-nitroquinoline and 8-nitroquinoline. All quantitative data is organized in tables for ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The chemical shifts (δ) in ¹H and ¹³C NMR spectra are indicative of the chemical environment of the respective nuclei.

Table 1: ¹H NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |

| 4-Nitroquinoline | - | Data not explicitly found in search results. |

| 8-Nitroquinoline | CDCl₃ | 8.98 (dd, 1H), 8.22 (dd, 1H), 8.87 (d, 1H), 7.49 (m, 2H)[1] |

Table 2: ¹³C NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ, ppm) |

| 4-Nitroquinoline | - | Data available in spectral databases but specific peak assignments were not retrieved.[2] |

| 8-Nitroquinoline | - | Data available in spectral databases but specific peak assignments were not retrieved. |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Key IR Absorption Bands

| Compound | Functional Group | Wavenumber (cm⁻¹) |

| 4-Nitroquinoline | C-H (aromatic) | ~3050-3150 |

| N-O (nitro group) | ~1520-1560 (asymmetric), ~1345-1385 (symmetric) | |

| C=C, C=N (aromatic) | ~1400-1600 | |

| 8-Nitroquinoline | C-H (aromatic) | ~3050-3150 |

| N-O (nitro group) | ~1510-1550 (asymmetric), ~1340-1380 (symmetric) | |

| C=C, C=N (aromatic) | ~1400-1600 |

Note: The wavenumber ranges are typical for the specified functional groups and may vary slightly for the specific compounds.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a crucial tool for determining the molecular weight and elemental composition of a compound.

Table 4: Mass Spectrometry Data

| Compound | Ionization Method | [M]+ or [M+H]+ (m/z) | Key Fragmentation Peaks (m/z) |

| 4-Nitroquinoline | GC-MS | 174 | 128, 101[2] |

| 8-Nitroquinoline | - | 174 | Specific fragmentation data not retrieved. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet or visible radiation by a substance. This technique provides information about the electronic transitions within a molecule.

Table 5: UV-Vis Spectroscopic Data

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) |

| 4-Nitroquinoline | - | Specific data not retrieved, but UV-Vis absorption is expected due to the aromatic system.[3] | - |

| 8-Nitroquinoline | - | 275, 301, 315[4] | log ε = 3.74, 3.54, 3.52[4] |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above. Specific parameters may need to be optimized for the particular instrument and sample.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the nitroquinoline sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

-

¹H NMR Acquisition:

-

Acquire a ¹H spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a ¹³C spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-200 ppm).

-

A longer acquisition time and a higher number of scans are typically required due to the lower natural abundance of ¹³C.

-

IR Spectroscopy

-

Sample Preparation:

-

Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Liquid/Solution Samples: Place a drop of the sample between two salt plates (e.g., NaCl or KBr) or use a solution cell.

-

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample holder or pure solvent.

-

Record the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

-

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS, while Electrospray Ionization (ESI) is often used for LC-MS.

-

Mass Analysis: The ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of ions at each mass-to-charge ratio.

UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the nitroquinoline sample in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile). The concentration should be adjusted to yield an absorbance in the range of 0.1-1.0.

-

Instrument: A dual-beam UV-Vis spectrophotometer.

-

Acquisition:

-

Use a matched pair of cuvettes, one for the sample solution and one for the solvent blank.

-

Record the absorbance spectrum over the desired wavelength range (e.g., 200-800 nm).

-

The resulting spectrum is a plot of absorbance versus wavelength.

-

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of nitroquinoline derivatives.

References

Navigating the Solubility of Nitroquinolines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the solubility of nitroquinoline derivatives. A comprehensive search for solubility data on 4,8-Dinitroquinoline did not yield any specific quantitative or qualitative information. This suggests a significant data gap in the existing scientific literature for this particular compound. However, to provide valuable context for researchers working with related molecules, this document presents a detailed overview of the solubility profiles of structurally similar and commercially available nitroquinolines: 4-Nitroquinoline 1-oxide, 8-Nitroquinoline, and 8-Hydroxy-5-nitroquinoline (Nitroxoline). The following sections provide curated data, experimental methodologies where available, and a logical framework for understanding the relationships between these compounds.

Comparative Solubility of Nitroquinoline Derivatives

The solubility of a compound is a critical parameter in drug development and experimental biology, influencing bioavailability, formulation, and in vitro assay design. The following table summarizes the available solubility data for key nitroquinoline derivatives. It is important to note the absence of data for this compound and to consider the presented data as a surrogate for estimating its potential behavior in various solvents.

| Compound Name | CAS Number | Solvent | Solubility | Concentration (mM) | Remarks |

| This compound | Data Not Available | Data Not Available | Data Not Available | ||

| 4-Nitroquinoline 1-oxide | 56-57-5 | Acetone | Soluble, clear to hazy | ||

| DMSO | 38 mg/mL | 199.83 | Use of fresh DMSO is recommended as moisture can reduce solubility.[1][2] | ||

| Ethanol | 2 mg/mL | 10.51 | [2] | ||

| Water | Insoluble | [2] | |||

| CMC-NA | ≥ 5 mg/mL | Forms a homogeneous suspension for oral administration.[1][2] | |||

| 8-Nitroquinoline | 607-35-2 | Water | Slightly soluble | Soluble in hot water.[3] | |

| Ethanol | Soluble | [3] | |||

| Ethyl Ether | Soluble | [3] | |||

| Benzene | Soluble | [3] | |||

| Chloroform | Soluble | [3] | |||

| Dilute Acid | Soluble | [3] | |||

| 8-Hydroxy-5-nitroquinoline (Nitroxoline) | 4008-48-4 | Alcohol | Very slightly soluble | ||

| Diethyl Ether | Very slightly soluble | ||||

| Hydrochloric Acid | Freely soluble (hot) | ||||

| DMF | 25 mg/mL | [4] | |||

| DMSO | 30 mg/mL | [4] | |||

| Ethanol | 1 mg/mL | [4] | |||

| PBS (pH 7.2) | 0.5 mg/mL | [4] |

Experimental Protocols for Solubility Assessment

Detailed experimental protocols for determining the solubility of the specific nitroquinoline derivatives were not extensively described in the available literature. However, the information provided by commercial suppliers offers insight into the practical aspects of achieving the reported solubility concentrations.

Preparation of Stock Solutions for 4-Nitroquinoline 1-oxide

The preparation of stock solutions for in vitro studies is a critical first step. Based on the data from Selleck Chemicals, the following protocol is inferred for a 1 mL working solution:

-

Solvent Selection : For cellular assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent for achieving a high concentration stock solution.

-

Stock Solution Preparation :

-

Weigh out a precise amount of 4-Nitroquinoline 1-oxide powder.

-

Add fresh, anhydrous DMSO to the powder to achieve a final concentration of 38 mg/mL.

-

Vortex or sonicate the mixture until the compound is fully dissolved. It is noted that moisture-absorbing DMSO can reduce solubility[1].

-

-

Working Solution Preparation :

-

To prepare a 1 mL working solution in an aqueous buffer (e.g., for cell culture media), a serial dilution from the high-concentration DMSO stock is recommended. For example, to achieve a lower concentration, a small aliquot of the DMSO stock solution is added to the aqueous buffer and mixed thoroughly. The final concentration of DMSO in the working solution should be kept low (typically <0.5%) to avoid solvent-induced cellular toxicity.

-

Preparation of Homogeneous Suspension for In Vivo Oral Administration

For in vivo studies involving oral gavage, a homogeneous suspension is often required for compounds with poor aqueous solubility.

-

Vehicle Selection : Carboxymethylcellulose sodium (CMC-Na) solution is a common vehicle for creating suspensions.

-

Suspension Preparation :

Visualization of Structural Relationships

To conceptualize the structural landscape of the discussed compounds, the following diagram illustrates the relationship between the parent quinoline structure and the nitro-derivatives for which solubility data is available.

Caption: Structural relationship of key nitroquinoline derivatives to the parent quinoline molecule.

Conclusion and Future Directions

While a direct solubility profile for this compound remains elusive, the data presented for 4-Nitroquinoline 1-oxide, 8-Nitroquinoline, and 8-Hydroxy-5-nitroquinoline provide a foundational understanding for researchers. The significant differences in solubility across these related structures underscore the profound impact of the position and nature of substituent groups on the physicochemical properties of the quinoline scaffold.

For researchers intending to work with this compound, it is recommended that initial solubility screening be conducted in a range of organic solvents (e.g., DMSO, DMF, ethanol, acetone) and aqueous buffers. The data from the mono-nitro and hydroxy-nitro analogs suggest that DMSO is likely to be an effective solvent for achieving high-concentration stock solutions. Future experimental work to formally determine the solubility of this compound would be a valuable contribution to the scientific community, particularly for those in the fields of medicinal chemistry and drug development.

References

Stability of 4,8-Dinitroquinoline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected stability of 4,8-dinitroquinoline under various conditions. Due to the limited availability of specific experimental data for this particular isomer, this document extrapolates from the known behavior of related nitroaromatic compounds and dinitroquinoline isomers. It further outlines the standard experimental protocols required to formally assess its stability profile, a critical step in the drug development process.

Introduction to the Stability of Nitroaromatic Compounds

This compound belongs to the class of nitroaromatic compounds. The stability of these molecules is significantly influenced by the electron-withdrawing nature of the nitro groups and the inherent aromaticity of the quinoline ring.[1] Generally, nitroaromatic compounds are susceptible to degradation under thermal, photochemical, and certain chemical conditions.[2][3][4][5][6][7][8] Understanding these degradation pathways is crucial for ensuring the safety, efficacy, and shelf-life of any potential pharmaceutical product containing this moiety.

Forced degradation studies are the industry standard for evaluating the intrinsic stability of a drug substance.[9][10][11] These studies involve subjecting the compound to a range of stress conditions that are more severe than accelerated stability testing. The typical stress conditions include heat, light, varying pH, and exposure to oxidizing and reducing agents.

Expected Stability Profile of this compound

Based on the known chemistry of nitroaromatic compounds and quinoline derivatives, the following table summarizes the expected stability of this compound under various stress conditions.

| Stress Condition | Expected Stability | Potential Degradation Products |

| Thermal (Heat) | Likely to degrade at elevated temperatures. | Products of C-NO₂ bond homolysis (e.g., quinolinyl radicals, NO₂), products of nitro-nitrito isomerization followed by cleavage (releasing NO), and potentially products of intramolecular rearrangement.[3][6][8] |

| Photochemical (Light) | Susceptible to degradation upon exposure to UV or visible light, especially in solution. | Hydroxylated derivatives (nitrophenols), and further oxidation products like quinones and ring-opened aliphatic compounds.[2][4][5] |

| Acidic Hydrolysis | Generally stable, but prolonged exposure to strong acids at high temperatures may lead to some degradation. | Hydrolysis of the nitro group is unlikely under typical acidic conditions. Ring protonation may occur. |

| Basic Hydrolysis | Potentially unstable, especially at elevated pH and temperature. The quinoline ring system can be susceptible to nucleophilic attack under basic conditions. | Formation of colored products is common. Potential for hydrolysis of nitro groups or ring-opening reactions.[12] |

| Oxidation | Expected to be reactive towards strong oxidizing agents (e.g., H₂O₂). | Oxidation of the quinoline ring, potentially leading to hydroxylated or ring-opened products. The nitro groups are generally resistant to further oxidation. |

| Reduction | The nitro groups are readily reducible to amino groups. | 4-amino-8-nitroquinoline, 8-amino-4-nitroquinoline, and 4,8-diaminoquinoline are the expected primary reduction products.[13] |

Experimental Protocols for Stability Testing

To rigorously determine the stability of this compound, a series of forced degradation studies should be conducted. The following are detailed methodologies for these key experiments.

General Setup for Forced Degradation Studies

A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent (e.g., acetonitrile or methanol).[10] Aliquots of this stock solution are then subjected to the stress conditions outlined below. A control sample, protected from the stress condition, should be analyzed alongside the stressed samples.

Thermal Degradation

-

Protocol: Transfer an aliquot of the stock solution into a vial and evaporate the solvent. Place the vial containing the solid sample in a calibrated oven at a specified temperature (e.g., 40°C, 60°C, and 80°C) for a defined period (e.g., 1, 3, and 7 days).[10] For solution-state thermal stability, prepare a solution of this compound in a suitable solvent and heat at similar temperatures.

-

Analysis: After the exposure period, dissolve the solid sample in the mobile phase or a suitable solvent and analyze by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Photochemical Degradation

-

Protocol: Expose a solution of this compound in a chemically inert and transparent container to a light source that provides both UV and visible output. The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt-hours per square meter.[10] A control sample should be wrapped in aluminum foil to protect it from light.

-

Analysis: Analyze the exposed and control samples by HPLC at various time points.

Acidic and Basic Hydrolysis

-

Protocol:

-

Procedure: Keep the solutions at room temperature and at an elevated temperature (e.g., 60°C).[10] Take samples at various time points (e.g., 0, 2, 6, 24, and 48 hours). Neutralize the samples before analysis.

-

Analysis: Analyze the samples by HPLC.

Oxidative Degradation

-

Protocol: Add an equal volume of a solution of a strong oxidizing agent (e.g., 3% to 30% hydrogen peroxide) to the stock solution.[10]

-

Procedure: Keep the solution at room temperature and at an elevated temperature (e.g., 60°C). Monitor the reaction at various time points.

-

Analysis: Analyze the samples by HPLC.

Reductive Degradation

-

Protocol: Prepare a solution of this compound and add a suitable reducing agent (e.g., sodium borohydride, or catalytic hydrogenation with Pd/C).

-

Procedure: The reaction conditions will depend on the chosen reducing agent. For sodium borohydride, the reaction is typically carried out in an alcoholic solvent at room temperature. For catalytic hydrogenation, the solution is stirred under a hydrogen atmosphere in the presence of the catalyst.

-

Analysis: Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

Analytical Methodology

A stability-indicating HPLC method is crucial for separating the parent this compound from its potential degradation products.

-

Column: A reversed-phase C18 column is typically suitable.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often required to achieve adequate separation.

-

Detection: A photodiode array (PDA) detector is recommended to obtain UV spectra of the parent compound and any degradation products, which can aid in their identification. Mass spectrometry (MS) detection can provide definitive structural information.[14][15][16][17]

Visualizations

The following diagrams illustrate key concepts and workflows related to the stability of this compound.

Caption: General degradation pathways for nitroaromatic compounds.

References

- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. Degradation of nitroaromatic compounds by the UV–H2O2 process using polychromatic radiation sources - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 5. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 6. scholars.huji.ac.il [scholars.huji.ac.il]

- 7. Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives (Journal Article) | OSTI.GOV [osti.gov]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. biopharminternational.com [biopharminternational.com]

- 10. m.youtube.com [m.youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. Stability and oxidation products of hydrolysable tannins in basic conditions detected by HPLC/DAD-ESI/QTOF/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Selective reduction of 8-hydroxy-5,7-dinitroquinoline and synthesis of 2-substituted 5-nitrooxazolo[4,5-<i>h</i>]quinolines - ProQuest [proquest.com]

- 14. researchgate.net [researchgate.net]

- 15. [PDF] Development and Validation of Analytical Method for Nitroxoline in Chicken Using HPLC-PDA | Semantic Scholar [semanticscholar.org]

- 16. taylorandfrancis.com [taylorandfrancis.com]

- 17. Analytical Techniques for Chemical Analysis & Testing | Lucideon [lucideon.com]

Potential Research Applications of Dinitroquinolines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolines substituted with nitro groups, particularly dinitroquinolines, represent a class of heterocyclic compounds with significant potential in various research and development domains. While specific research on the 4,8-dinitroquinoline isomer is limited in publicly available literature, the broader family of dinitro- and mononitroquinolines has been the subject of investigations into their synthesis, biological activities, and mechanisms of action. This guide provides a comprehensive overview of the current state of research on dinitroquinolines and related nitroquinoline derivatives, highlighting their potential applications and providing detailed experimental insights.

The core quinoline structure is a key pharmacophore found in numerous approved drugs, and the addition of nitro groups can profoundly influence the molecule's electronic properties, reactivity, and biological interactions.[1] These modifications can lead to compounds with potential applications as anticancer agents, antimalarial drugs, and probes for studying cellular processes.

Biological Activities and Potential Therapeutic Applications

Nitro-substituted quinolines have demonstrated a range of biological effects, with the most prominent being their potential as anticancer and antimalarial agents.

Anticancer Activity

The anticancer potential of nitroquinolines is often linked to their ability to induce oxidative stress and damage DNA in cancer cells. 4-Nitroquinoline 1-oxide (4NQO), a well-studied carcinogen, serves as a model compound for understanding these mechanisms. Its carcinogenicity is attributed to its metabolic reduction to 4-hydroxyaminoquinoline 1-oxide (4HAQO), which then leads to the formation of DNA adducts and the generation of reactive oxygen species (ROS).[2][3] This induction of ROS, including superoxide, hydrogen peroxide, and hydroxyl radicals, results in significant oxidative DNA damage, such as the formation of 8-hydroxy-2'-deoxyguanosine (8OHdG).[2][3][4]

Similarly, 8-hydroxy-5-nitroquinoline (Nitroxoline) has shown potent cytotoxic effects against human cancer cell lines, with an IC50 significantly lower than other analogs like clioquinol.[5] Its activity is enhanced by the presence of copper and is associated with an increase in intracellular ROS.[5] This suggests that nitro-substituted 8-hydroxyquinolines could be further explored as potential anticancer therapeutics.

Antimalarial Activity

Derivatives of quinine, a well-known antimalarial drug containing a quinoline moiety, have been synthesized with dinitro substitutions to explore their therapeutic potential. One such derivative, (6-Methoxy-2,5-dinitro-quinolin-4-yl)-(5-vinyl-1-aza-bicyclo[2.2.2]oct-2-yl)-methanol, was tested against Plasmodium falciparum.[6] However, this particular compound exhibited low antimalarial activity.[6] Despite this result, the study highlights the continued interest in modifying the quinoline core with nitro groups to develop new antimalarial agents.

Synthesis of Nitroquinolines

The synthesis of nitroquinolines typically involves the nitration of a parent quinoline or hydroxyquinoline using a mixture of nitric and sulfuric acids. The position of nitration is influenced by the existing substituents on the quinoline ring.

For instance, the nitration of 8-hydroxyquinoline with dilute nitric acid can yield 5,7-dinitro-8-hydroxyquinoline.[7] The synthesis of other derivatives, such as 6-methoxy-8-nitroquinoline, can be achieved through a Skraup reaction, which involves the reaction of an aniline derivative with glycerol and sulfuric acid in the presence of an oxidizing agent.[8]

Quantitative Data on Nitroquinoline Derivatives

The following table summarizes key quantitative data for various nitroquinoline derivatives based on available literature.

| Compound | Biological Activity/Parameter | Value | Cell Line/Organism | Reference |

| (6-Methoxy-2,5-dinitro-quinolin-4-yl)-(5-vinyl-1-aza-bicyclo[2.2.2]oct-2-yl)-methanol | Antimalarial IC50 | > 10,000 µg/mL | Plasmodium falciparum 3D7 | [6] |

| 8-Hydroxy-5-nitroquinoline (Nitroxoline) | Anticancer IC50 | 5-10 fold lower than clioquinol | Human cancer cell lines | [5] |

| 4-Nitroquinoline 1-oxide (4NQO) | 8OHdG formation | Dose-dependent increase | Normal human fibroblasts | [4] |

Experimental Protocols

Synthesis of a Dinitroquinine Derivative

This protocol is adapted from the synthesis of (6-Methoxy-2,5-dinitro-quinolin-4-yl)-(5-vinyl-1-aza-bicyclo[2.2.2]oct-2-yl)-methanol.[6]

Materials:

-

Quinine anhydrous (1 mmol)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

1 N Sodium Hydroxide (NaOH)

-

Ethyl acetate

-

Silica gel for column chromatography

-

n-hexane

-

Ethyl acetate

Procedure:

-

To a suitable reaction vessel, add 1 mmol of quinine anhydrous.

-

Carefully add 1 mL of concentrated H₂SO₄ and 1 mL of concentrated HNO₃ to the quinine.

-

Heat the reaction mixture to 55°C and stir for 2 hours.

-

After 2 hours, cool the mixture and alkalify it with 1 N NaOH.

-

Extract the product with ethyl acetate.

-

Purify the crude product by silica gel column chromatography using a gradient of n-hexane and ethyl acetate as the eluent.

-

Concentrate the fractions containing the purified product.

In Vitro Antimalarial Activity Assay

This protocol describes the evaluation of antimalarial activity against Plasmodium falciparum.[6]

Materials:

-

Test compounds dissolved in DMSO or Methanol

-

RPMI 1640 medium supplemented with Albumax II

-

Human red blood cells

-

P. falciparum 3D7 strain

-

96-well plates

-

Gas mixture (5% O₂, 5% CO₂, 90% N₂)

-

Reagents for PfLDH assay (sodium-L-lactate, Tris-HCl buffer, Triton X-100, APAD, diaphorase, nitro blue tetrazolium)

Procedure:

-

Prepare serial dilutions of the test compounds in RPMI media in a 96-well plate.

-

Add synchronized P. falciparum cultures at the ring stage (2% hematocrit, 0.3% parasitemia) to each well.

-

Incubate the plates at 37°C for 72 hours in a controlled atmosphere (5% O₂, 5% CO₂, 90% N₂).

-

After incubation, lyse the erythrocytes by freezing at -30°C.

-

Perform the P. falciparum lactate dehydrogenase (PfLDH) assay by adding the assay buffer containing the necessary reagents.

-

Measure the absorbance at 650 nm to determine parasite growth inhibition.

-

Calculate the IC50 values by fitting the data to a dose-response curve.

Measurement of 8-Hydroxydeoxyguanosine (8OHdG) Formation

This protocol is for assessing oxidative DNA damage induced by compounds like 4NQO.[4]

Materials:

-

Normal human fibroblasts

-

Test compound (e.g., 4NQO)

-

DNA extraction kit

-

Nuclease P1

-

Alkaline phosphatase

-

HPLC system with an electrochemical detector (ECD)

Procedure:

-

Treat cultured human fibroblasts with various concentrations of the test compound for a specified duration.

-

Harvest the cells and extract the genomic DNA using a commercial kit or standard phenol-chloroform extraction.

-

Digest the DNA to nucleosides using nuclease P1 and alkaline phosphatase.

-

Analyze the digested DNA sample by HPLC-ECD to quantify the amount of 8OHdG relative to deoxyguanosine.

Visualizations

References

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. researchgate.net [researchgate.net]

- 3. 4-Nitroquinoline 1-oxide forms 8-hydroxydeoxyguanosine in human fibroblasts through reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 8. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to 4,8-Dinitroquinoline and its Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline, a heterocyclic aromatic organic compound, and its derivatives are fundamental scaffolds in medicinal chemistry and materials science. The introduction of nitro groups to the quinoline ring system dramatically alters its electronic properties and biological activity, leading to a wide range of applications. Nitroquinolines have been investigated for their potential as anticancer, antimicrobial, and antiparasitic agents. This guide provides a comprehensive technical overview of 4,8-dinitroquinoline and its isomers, focusing on their synthesis, physicochemical properties, and potential biological significance. Due to the limited availability of experimental data for this compound specifically, this guide also draws upon established principles of quinoline chemistry and data from related isomers to provide a predictive and informative resource.

**2. Synthesis of Dinitroquinolines

The synthesis of dinitroquinolines is primarily achieved through the electrophilic nitration of quinoline or its nitro-substituted derivatives. The position of the second nitro group is directed by the electronic and steric effects of the existing substituents and the reaction conditions.

General Principles of Quinoline Nitration

Electrophilic substitution on the quinoline ring is influenced by the nitrogen atom, which deactivates the heterocyclic ring towards electrophilic attack. Therefore, nitration typically occurs on the carbocyclic (benzene) ring. Standard nitration of quinoline using a mixture of nitric acid and sulfuric acid yields a mixture of 5-nitroquinoline and 8-nitroquinoline.[1] The formation of dinitro-derivatives requires harsher reaction conditions and the regioselectivity is dependent on the starting mononitroquinoline isomer.

Experimental Protocols

2.2.1. General Experimental Protocol for Nitration of Quinoline